molecular formula C3H9BO3 B6335244 Cyclopropylboronic acid monohydrate;  95% CAS No. 1640968-57-5

Cyclopropylboronic acid monohydrate; 95%

Cat. No. B6335244
CAS RN: 1640968-57-5
M. Wt: 103.92 g/mol
InChI Key: AEYKNXRPKMPNET-UHFFFAOYSA-N
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Description

Cyclopropylboronic acid monohydrate (CPA-H2O) is a valuable reagent used in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of drugs, polymers, and other compounds. CPA-H2O has a wide range of applications in the laboratory, and its unique properties make it a valuable tool for scientists.

Scientific Research Applications

Cyclopropylboronic acid monohydrate; 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used in the synthesis of peptides and proteins, and it is used in the synthesis of small molecules. Cyclopropylboronic acid monohydrate; 95% is also used to modify proteins and peptides, and it can be used to study the structure and function of proteins and peptides.

Mechanism of Action

Cyclopropylboronic acid monohydrate; 95% is a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is especially reactive with carbon-carbon double bonds, and it can be used to catalyze a variety of reactions. Cyclopropylboronic acid monohydrate; 95% can also be used to modify proteins and peptides, and it can be used to study the structure and function of proteins and peptides.
Biochemical and Physiological Effects
Cyclopropylboronic acid monohydrate; 95% is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It is used primarily as a reagent in organic synthesis and medicinal chemistry, and it is not known to have any direct effects on human physiology.

Advantages and Limitations for Lab Experiments

Cyclopropylboronic acid monohydrate; 95% is a valuable reagent in the laboratory, and it has a number of advantages. It is relatively non-toxic, and it can be used to catalyze a variety of reactions. It is also relatively inexpensive and easy to obtain. On the other hand, Cyclopropylboronic acid monohydrate; 95% is relatively unstable and can be easily degraded by light and air.

Future Directions

The future of Cyclopropylboronic acid monohydrate; 95% is promising, and there are a number of potential applications. It can be used in the synthesis of drugs, polymers, and other materials, and it can be used to modify proteins and peptides. It can also be used in the synthesis of small molecules and in the study of the structure and function of proteins and peptides. Additionally, Cyclopropylboronic acid monohydrate; 95% can be used to catalyze a variety of reactions, and it can be used to study the mechanisms of these reactions. Finally, Cyclopropylboronic acid monohydrate; 95% can be used in the development of new catalysts, and it can be used to develop new methods for organic synthesis.

Synthesis Methods

Cyclopropylboronic acid monohydrate; 95% is synthesized by the reaction of cyclopropylboronic acid and water. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a white, crystalline solid. The reaction is relatively simple and can be completed in a few hours.

properties

IUPAC Name

cyclopropylboronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYKNXRPKMPNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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